3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16307247
InChI: InChI=1S/C23H20N2O4/c1-15-9-10-18(29-15)21(26)19-20(17-8-5-12-24-14-17)25(23(28)22(19)27)13-11-16-6-3-2-4-7-16/h2-10,12,14,20,27H,11,13H2,1H3
SMILES:
Molecular Formula: C23H20N2O4
Molecular Weight: 388.4 g/mol

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

Cat. No.: VC16307247

Molecular Formula: C23H20N2O4

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one -

Specification

Molecular Formula C23H20N2O4
Molecular Weight 388.4 g/mol
IUPAC Name 4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-phenylethyl)-2-pyridin-3-yl-2H-pyrrol-5-one
Standard InChI InChI=1S/C23H20N2O4/c1-15-9-10-18(29-15)21(26)19-20(17-8-5-12-24-14-17)25(23(28)22(19)27)13-11-16-6-3-2-4-7-16/h2-10,12,14,20,27H,11,13H2,1H3
Standard InChI Key AZDUUAVSKYQIDB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CN=CC=C3)CCC4=CC=CC=C4)O

Introduction

Structural Overview

The compound is characterized by:

  • Core Structure: A pyrrolone ring (2,5-dihydro-1H-pyrrol-2-one) serves as the central scaffold.

  • Substituents:

    • A hydroxyl group at position 3.

    • A 5-methylfuran-2-carbonyl moiety at position 4.

    • A 2-phenylethyl group at position 1.

    • A pyridin-3-yl substituent at position 5.

Synthesis Pathways

The synthesis of such compounds typically involves:

  • Formation of the Pyrrolone Core: Starting with precursors like amino acids or amides, cyclization reactions are employed to form the pyrrolone ring.

  • Functionalization at Specific Positions:

    • The furan moiety can be introduced through acylation reactions using furan derivatives.

    • The phenylethyl group is often added via alkylation reactions.

    • The pyridine substituent can be incorporated through Suzuki coupling or similar cross-coupling techniques.

Example Reaction Scheme

StepReagents/Conditions
Pyrrolone FormationCyclization of an amide with an α-haloketone
Furan SubstitutionAcylation using furan-2-carbonyl chloride
Phenylethyl AdditionAlkylation with phenylethyl bromide
Pyridine CouplingCross-coupling with pyridine boronic acid

Potential Applications

This compound's structural features make it a candidate for various applications:

  • Pharmaceutical Research:

    • The presence of heterocyclic motifs like pyridine and furan suggests potential as a bioactive molecule.

    • Hydroxypyrrolones have been investigated for anti-inflammatory, antimicrobial, and anticancer properties.

  • Material Science:

    • The conjugated system may exhibit interesting electronic or optical properties useful in material applications.

  • Biological Activity Prediction:

    • Computational docking studies could explore its interaction with enzymes or receptors, particularly those involving hydrogen bonding or aromatic stacking.

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are commonly used:

  • Nuclear Magnetic Resonance (NMR): For detailed structural elucidation.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups like hydroxyl and carbonyl.

  • X-ray Crystallography: For precise three-dimensional structural determination.

Example Data Table

TechniqueExpected Results
NMR (1H, 13C)Signals corresponding to aromatic protons and hydroxyl group
MSPeak at ~364 m/z (molecular ion)
IRPeaks for C=O (~1700 cm⁻¹), O-H (~3200 cm⁻¹)

Limitations and Future Directions

While promising, further research is needed to:

  • Fully characterize its pharmacological profile through in vitro and in vivo studies.

  • Optimize its synthesis for scalability and cost-effectiveness.

  • Investigate its stability under various conditions to evaluate potential as a drug candidate or material component.

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